molecular formula C5H4ClNO2S B1521154 4-(Chloromethyl)-2-nitrothiophene CAS No. 1092561-29-9

4-(Chloromethyl)-2-nitrothiophene

Cat. No.: B1521154
CAS No.: 1092561-29-9
M. Wt: 177.61 g/mol
InChI Key: NTWWIHRRMAEXMG-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity, and the products formed .


Physical and Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. These properties can help in identifying the compound and predicting its behavior .

Scientific Research Applications

1. Synthesis and Antiprotozoan Activity

4-(Chloromethyl)-2-nitrothiophene, through its reaction with various nitronate anions, can be used to synthesize new 5-nitrothiophenes with potential antiprotozoan properties. Some derivatives of these 5-nitrothiophenes have shown similar activities to reference compounds in in vitro studies, highlighting their therapeutic potential in antiprotozoan applications (Vanelle et al., 1994).

2. Chemical Synthesis of Functionalized Thiophenes

The compound plays a key role in the effective synthesis of highly functionalized 3-nitrothiophenes, useful in a variety of chemical applications. The process involves the reaction of simple, inexpensive, and readily available dipotassium 2-nitro-1,1-ethylyenedithiolate with alpha-chloromethyl ketones (Rao & Vasantham, 2009).

3. Vicarious Nucleophilic Substitution Studies

This compound is used in research to understand the reactivity of nitroheteroarenes in vicarious nucleophilic substitution (VNS) reactions. Such studies contribute to a deeper understanding of the electrophilicity of nitroheteroarenes and their reactions with carbanions (Seeliger et al., 2008).

4. Role in Oxidative Nucleophilic Substitution

Research involving 4-alkyl-2-nitrothiophenes, which can be derived from this compound, has revealed insights into oxidative nucleophilic substitution of hydrogen (ONSH). This helps in understanding the synthetic processes and the effects of various alkyl groups in chemical reactions (Bianchi et al., 2007).

5. Investigation of Molecular Structure

Studies involving compounds like 2-chloro-3-nitrothiophene, closely related to this compound, contribute to the understanding of molecular structures and internal rotation mechanisms. This knowledge is crucial in fields like molecular engineering and design (Kovtun et al., 2015).

Mechanism of Action

This typically applies to biologically active compounds and describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Properties

IUPAC Name

4-(chloromethyl)-2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-2-4-1-5(7(8)9)10-3-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWWIHRRMAEXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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